molecular formula C19H23N3O3 B2397869 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide CAS No. 903288-55-1

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide

Cat. No. B2397869
M. Wt: 341.411
InChI Key: KRYSYRGSUAKMNL-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide, also known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of oxalamides and has shown promising results in various scientific research studies.

Scientific Research Applications

Bioreductive Pro-drug System

5-Substituted isoquinolin-1-ones and their derivatives have been explored for their potential as bioreductively activated pro-drug systems. These compounds are designed for selective release of therapeutic drugs in hypoxic solid tumors, leveraging the nitrofuranylmethyl group for biomimetic reduction and drug release. This approach could be relevant for cancer treatment strategies seeking targeted drug delivery and activation within the tumor microenvironment (Berry et al., 1997).

Therapeutic Agents

Derivatives of N-containing heterocycles, such as N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide, have been synthesized and characterized for their potential as therapeutic agents. These compounds exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, suggesting a wide range of possible medical applications beyond oncology (Bonilla-Castañeda et al., 2022).

Antihypertensive Agents

2,4-Diamino-6,7-dimethoxyquinoline derivatives have been evaluated as alpha 1-adrenoceptor antagonists and antihypertensive agents, showing significant in vitro binding affinities and antihypertensive activity in vivo. This highlights the potential of dihydroisoquinoline derivatives in cardiovascular drug development (Campbell et al., 1988).

Analgesic Activity Enhancement

The bioisosteric replacement methodology applied to N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides has shown that isosteric heterocycle substitution can significantly increase analgesic activity, particularly in the case of 3-pyridine derivatives. This strategy may be useful for designing new analgesics with enhanced efficacy (Украинец et al., 2016).

Anti-inflammatory and Cytotoxic Evaluation

Furan-2-yl-4-phenoxyquinoline derivatives have been synthesized and assessed for their anti-inflammatory and cytotoxic properties, identifying compounds with potent activity against beta-glucuronidase release and lysozyme release, suggesting their potential as anti-inflammatory agents (Chen et al., 2006).

properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-ethyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-20-18(23)19(24)21-12-16(17-8-5-11-25-17)22-10-9-14-6-3-4-7-15(14)13-22/h3-8,11,16H,2,9-10,12-13H2,1H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYSYRGSUAKMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide

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